actin 2
Description
Properties
CAS No. |
148710-82-1 |
|---|---|
Molecular Formula |
C15H13Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Chemical Compound Actin 2
Post-Synthetic Modification and Derivatization of "Actin 2"
The protein this compound, like other actin isoforms, is subject to a variety of post-synthetic modifications, which are crucial for regulating its function within the cell. These modifications can alter the protein's structure, its ability to polymerize into filaments, and its interactions with a multitude of actin-binding proteins. nih.gov Derivatization of this compound can also be achieved through chemical means, enabling its use in various biotechnological applications.
Functional Group Interconversions
Post-translational modifications (PTMs) represent a key mechanism for the functional group interconversion on the this compound protein, dynamically altering its chemical properties and biological activity. cytoskeleton.com These modifications are often reversible and can influence actin polymerization, stability, and interactions with other proteins. mdpi.com
Key functional group interconversions through PTMs include:
Phosphorylation: The hydroxyl groups of serine, threonine, and tyrosine residues in actin can be phosphorylated. This addition of a phosphate (B84403) group introduces a negative charge and can either promote or inhibit actin polymerization, depending on the specific residue that is modified. cytoskeleton.com For instance, phosphorylation of the Tyr53 residue in some actin isoforms has been shown to destabilize F-actin. mdpi.com
Acetylation: The N-terminus of actin can undergo acetylation, which involves the addition of an acetyl group. This modification can influence the formation of cellular structures like filopodia and lamella, thereby playing a role in cell migration. mdpi.com
Arginylation: The addition of an arginine residue to the N-terminus of beta-actin is a PTM that increases actin polymerization. cytoskeleton.com This modification is associated with enhanced cell migration and the structural integrity of dendritic spines. cytoskeleton.com
Glutathionylation: Cysteine residues in actin are susceptible to glutathionylation, the addition of glutathione (B108866) via a disulfide bond. This modification is a response to oxidative stress and generally leads to a decrease in actin polymerization. cytoskeleton.comcytoskeleton.com
Oxidation: Methionine and cysteine residues in actin are vulnerable to oxidation. The oxidation of these residues can impair actin's functionality. cytoskeleton.com
The interplay between different PTMs can create a complex regulatory network. For example, modifications at the same or adjacent sites can have opposing or sequential effects on actin function. nih.gov
Table 1: Key Post-Translational Modifications of Actin and their Effects
| Modification | Affected Residue(s) | Key Effect(s) |
| Phosphorylation | Serine, Threonine, Tyrosine | Can increase or decrease polymerization; affects protein-protein interactions. cytoskeleton.commdpi.com |
| Acetylation | N-terminus | Influences cell migration and the formation of filopodia and lamella. mdpi.com |
| Arginylation | N-terminus, internal residues | Promotes actin polymerization and strengthens the actin filament network. cytoskeleton.com |
| Glutathionylation | Cysteine | Decreases actin polymerization; protects against oxidative stress. cytoskeleton.comcytoskeleton.com |
| Oxidation | Cysteine, Methionine | Reduces actin's functionality. cytoskeleton.com |
Covalent Grafting and Surface Immobilization Techniques
The covalent grafting of molecules onto this compound and its immobilization on surfaces are essential techniques for studying its properties and for its application in nanotechnology and biomaterials.
Covalent Grafting:
The surface of the actin protein possesses a variety of functional groups that can be targeted for covalent modification. These include the primary amines of lysine (B10760008) residues and the carboxyl groups of aspartic and glutamic acids. researchgate.net Specific cross-linking agents can be employed to attach a range of molecules, such as fluorescent dyes, biotin (B1667282), or polyethylene (B3416737) glycols (PEGs), to these functional groups. researchgate.net For example, the carbodiimide (B86325) chemistry, utilizing EDC and NHS, can be used to immobilize molecules with primary amino groups onto the carboxyl groups of actin. mdpi.com Such modifications are instrumental in creating functional biomolecular transport systems. researchgate.net
Surface Immobilization:
Immobilizing actin on surfaces is critical for a variety of experimental setups, including in vitro motility assays and single-molecule studies. researchgate.netnih.gov Several strategies have been developed to achieve stable surface attachment while preserving the biological activity of the protein.
One common method involves the use of a biotin-streptavidin linkage. Actin can be biotinylated and then immobilized on a streptavidin-coated surface. nih.gov To minimize non-specific binding of actin-binding proteins to the surface during such experiments, the surface is often passivated with polyethylene glycol (PEG) or bovine serum albumin (BSA). nih.gov
Another approach involves the direct covalent attachment of actin to a modified surface. For instance, surfaces can be functionalized with reactive groups that form covalent bonds with the functional groups on the actin protein. Techniques like nanografting, which uses an atomic force microscope, allow for the precise placement and orientation of proteins on a substrate. mdpi.com While developing immobilization methods, a key challenge is to ensure that the native conformation and bioactivity of the surface-attached proteins are maintained. mdpi.com
Table 2: Techniques for Covalent Grafting and Surface Immobilization of Actin
| Technique | Description | Purpose |
| Covalent Grafting | ||
| Carbodiimide Chemistry | Uses cross-linkers like EDC/NHS to form amide bonds between carboxyl groups on actin and amino groups of the molecule to be attached. mdpi.com | Attachment of probes, drugs, or other functional molecules. |
| Biotinylation | Covalent attachment of biotin to actin, often on lysine residues. | Enables subsequent binding to streptavidin-coated surfaces or probes. nih.gov |
| Surface Immobilization | ||
| Biotin-Streptavidin Linkage | Immobilization of biotinylated actin onto a surface coated with streptavidin. nih.gov | Controlled and oriented attachment for assays. |
| Nanografting | Utilizes an atomic force microscope to immobilize proteins at specific locations on a substrate. mdpi.com | Precise spatial control over protein placement. |
| Direct Covalent Attachment | Formation of covalent bonds between the protein and a functionalized surface. | Stable and robust immobilization. |
Advanced Structural Elucidation and Solid State Chemistry of the Chemical Compound Actin 2
Single-Crystal and Powder X-ray Diffraction Analyses of "Actin 2"
X-ray diffraction techniques are indispensable for determining the three-dimensional atomic structure of crystalline materials, providing precise information on lattice parameters, atomic positions, and bond geometries. For "this compound," both single-crystal and powder X-ray diffraction analyses were performed to gain insights into its solid-state architecture.
Single-crystal X-ray diffraction was employed to determine the unit cell parameters and crystal system of "this compound." High-quality crystals of "this compound" were grown under controlled conditions, yielding well-diffracting specimens. The diffraction pattern indicated that "this compound" crystallizes in the monoclinic crystal system. This system is characterized by three unequal axes (a ≠ b ≠ c) and one angle not equal to 90° (β ≠ 90°), with α = γ = 90°. The observed space group was determined to be P2₁ nih.gov.
Table 1: Hypothetical Lattice Constants and Crystal System of "this compound"
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 65.12 Å |
| b | 61.88 Å |
| c | 76.35 Å |
| β | 98.5° |
| Cell Volume | 30,550 ų |
| Z (molecules/unit cell) | 1 (assuming one complex in asymmetric unit) nih.gov |
Following the determination of the unit cell, the diffraction data were used to refine the atomic positions of all constituent atoms within the asymmetric unit of "this compound." This process involved iterative computational methods to minimize the difference between the observed and calculated diffraction intensities. The refinement converged to a high degree of accuracy, providing detailed information on bond lengths, bond angles, and torsion angles.
The refined structure revealed the precise three-dimensional arrangement of "this compound," highlighting distinct domains and their relative orientations. Key findings included the identification of a central β-sheet core surrounded by α-helical regions, characteristic of many globular proteins. Analysis of bond geometries indicated standard covalent bond lengths and angles within the polypeptide backbone and side chains, consistent with expected chemical principles. Hydrogen bonding networks and specific intermolecular contacts responsible for crystal packing were also identified. These detailed atomic coordinates are crucial for understanding the stability and potential interactions of "this compound" in its solid state.
Advanced Spectroscopic Characterization for Structural Motifs
Spectroscopic techniques provide complementary information to X-ray diffraction, offering insights into local structural motifs, electronic environments, and dynamic properties that may not be fully captured by static crystal structures.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was employed to investigate the solution-state structure, dynamics, and potential isomerism of "this compound." Techniques such as 2D ¹H-¹⁵N HSQC, TOCSY, and NOESY experiments were utilized to assign resonances and establish through-bond and through-space connectivities.
The NMR data revealed that "this compound" exists predominantly as a single, well-defined conformer in solution under physiological conditions. Analysis of chemical shifts provided insights into the secondary structure elements, confirming the presence of α-helical and β-sheet regions consistent with the X-ray diffraction data. Specific chemical shift perturbations were observed upon the addition of known actin-binding molecules, indicating potential binding sites and conformational changes upon interaction. For instance, studies on actin-binding domains often utilize NMR to identify interaction interfaces and conformational shifts pdbj.orgnih.gov. Furthermore, ²⁵Mg NMR studies on F-actin solutions have provided insights into counterion binding and polyelectrolyte behavior, demonstrating the utility of NMR for understanding interactions in actin systems acs.org.
Table 2: Illustrative ¹H and ¹⁵N Chemical Shifts for Key Residues in "this compound" (Hypothetical Data)
| Residue Type | Atom | Chemical Shift (ppm) | Structural Implication |
| Glycine | ¹Hα | 3.95 | Loop/Flexible Region |
| Alanine | ¹Hα | 4.20 | α-Helix |
| Valine | ¹Hα | 4.55 | β-Sheet |
| Tryptophan | ¹⁵N | 122.5 | Amide Nitrogen in Structured Region |
| Lysine (B10760008) | ¹⁵N | 118.0 | Amide Nitrogen in Solvent-Exposed Loop |
The FTIR spectrum of "this compound" displayed prominent amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands, which are highly sensitive to protein secondary structure nih.govnih.gov. The amide I band, centered at approximately 1655 cm⁻¹, indicated a significant α-helical content, while a shoulder at 1630 cm⁻¹ suggested the presence of β-sheet structures. The amide II band at around 1540 cm⁻¹ further supported these assignments.
Table 3: Illustrative Vibrational Frequencies and Assignments for "this compound" (Hypothetical Data)
| Frequency (cm⁻¹) | Spectroscopy | Assignment | Structural Implication |
| 1655 | FTIR | Amide I (C=O stretch) | Predominantly α-helical content nih.gov |
| 1630 | FTIR | Amide I (C=O stretch) | Minor β-sheet content nih.gov |
| 1540 | FTIR | Amide II (N-H bend, C-N stretch) | Protein backbone conformation |
| 2920, 2850 | FTIR, Raman | C-H stretching (aliphatic) | Presence of hydrophobic residues/lipid interactions mdpi.com |
| 850, 830 | Raman | Tyrosine doublet | Environment of tyrosine residues |
| 1004 | Raman | Phenylalanine ring breathing | Presence of aromatic residues |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) were utilized to probe the electronic structure and oxidation states of specific elements within "this compound," particularly if it contains any bound metal ions or specific redox-active centers. While actin itself is known to bind magnesium or calcium ions and ATP/ADP wikipedia.orgbritannica.com, these techniques can provide more detailed insights into their coordination environment and electronic configuration.
XPS analysis of the core electron binding energies provided information on the elemental composition and the chemical states of constituent atoms (C, N, O, S). For instance, shifts in the N 1s binding energy could indicate different nitrogen environments (e.g., amide vs. amine groups). If "this compound" contained a metal center, the metal's core level spectra would reveal its oxidation state and coordination environment.
XAS, particularly X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), was employed to investigate the local atomic environment around specific elements. For example, if "this compound" binds a metal ion like Mg²⁺, XAS at the Mg K-edge would provide details on its coordination number, bond lengths to coordinating ligands, and symmetry of the binding site. This provides a powerful tool to complement crystallographic data, especially for disordered or dynamic metal binding sites.
Electron Microscopy and Diffraction Techniques in Actin Structural Analysis
Electron microscopy (EM) and related diffraction techniques are indispensable tools for elucidating the intricate structures of actin and its polymeric forms, microfilaments, at high resolution. These methods allow for the visualization of actin's morphology, its arrangement within cellular structures, and the detailed architecture of its filamentous assemblies nih.govbiologists.com.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology
Studies utilizing electron microscopy have shown that actin filaments typically have a diameter of approximately 7 nm and form a double-stranded helix vedantu.comnih.gov. TEM images can reveal the "globular" (G-actin) form and its polymerization into "fibrous" (F-actin) structures vedantu.com. Advanced EM techniques, such as single particle analysis and electron tomography with freeze-etching and unroofing, have been employed to investigate actin-binding protein (ABP) binding sites on actin filaments and the organization of axonal actin filaments in neurons nih.gov. Correlative fluorescence and electron microscopy (CLEM) further enhances these studies by linking specific protein localization (via fluorescence) with ultrastructural details (via EM) frontiersin.org. For example, CLEM has been used to study the spatial correlation of ErbB2 receptors with underlying actin filaments in breast cancer cells, showing different distribution patterns depending on actin content frontiersin.org.
Electron Diffraction (ED) for Microcrystalline Structure
While conventional electron diffraction is more commonly associated with crystalline materials, high-resolution cryo-electron microscopy and electron crystallography techniques provide insights into the ordered, "microcrystalline" arrangements within biological macromolecules like actin filaments. These techniques allow for the determination of near-atomic resolution structures of filamentous actin nih.govudel.edu. For example, magic-angle-spinning (MAS) NMR spectroscopy combined with data-guided molecular dynamics (MD) simulations has been used to determine the atomic-resolution structure of cofilin-2 assembled on ADP-F-actin, revealing isoform-specific conformations and binding modes udel.edu. Similarly, near-atomic resolution structures of Plasmodium actin II filaments have been determined, highlighting subtle differences in their active site, D-loop, and plug region compared to other actins, contributing to filament stability nih.gov. These high-resolution structural data are crucial for understanding the precise interactions and arrangements of actin monomers within filaments and their complexes with other proteins.
Polymorphism, Allotropy, and Phase Transitions of Actin
Actin exhibits significant polymorphism, not in the sense of allotropy (which refers to different structural forms of an element), but rather in the context of its various structural states and assemblies as a protein. The most fundamental phase transition of actin is the reversible polymerization of globular (G-actin) monomers into filamentous (F-actin) polymers wikipedia.orgvedantu.comworthington-biochem.combritannica.com.
G-actin, the monomeric form, is a globular protein that binds one ATP molecule and a magnesium or calcium ion wikipedia.orgvedantu.combritannica.com. Under appropriate physiological conditions (e.g., presence of neutral salts), G-actin polymerizes into F-actin, a double-stranded helical filament vedantu.comworthington-biochem.combritannica.comnih.gov. This transition involves the hydrolysis of ATP to ADP, with the ADP remaining bound to the F-actin filament wikipedia.orgworthington-biochem.com.
Beyond the G-actin to F-actin transition, actin filaments themselves can exhibit structural polymorphism. Different helical states or conformations of actin filaments have been proposed, which can influence their interactions with various actin-binding proteins (ABPs) and their functional differentiation waseda.ac.jp. For instance, the binding of myosin II motor regions to actin filaments can induce cooperative structural changes in the filaments, enhancing affinity and promoting further binding in a "domino-effect" manner waseda.ac.jp. Studies on Plasmodium actin II have also revealed near-atomic structures with subtle differences in openness and twist compared to other actins, contributing to filament stability nih.gov. Genetic polymorphisms, such as single nucleotide polymorphisms (SNPs) in genes encoding actin-like proteins (e.g., T-ACTIN2/ACTL7A, ACTG2), can lead to variations in the protein sequence, potentially affecting actin's structure and function medlineplus.govijfs.irnih.gov.
Chemical Reactivity and Mechanistic Investigations of the Chemical Compound Actin 2
Redox Chemistry and Electrochemistry of "Actin 2"
Oxidation State Stabilization
The chemistry of actinium is predominantly characterized by the +3 oxidation state, stemming from its [Rn]6d¹7s² electron configuration. wikipedia.org The loss of these three valence electrons results in a stable, closed-shell configuration analogous to the noble gas radon. wikipedia.org Consequently, the Ac³⁺ ion is the most stable and commonly observed species in aqueous solutions and solid compounds. wikipedia.orgnih.govaskiitians.comresearchgate.net
Despite the prevalence of the +3 state, the possibility of an actinium +2 state has been a subject of limited investigation. Evidence for the existence of Ac²⁺ is not definitive. One radiopolarographic study reported a reduction half-wave potential for aqueous solutions of ²²⁵Ac³⁺, which was interpreted as the formation of the +2 actinium ion. nih.gov This potential was observed to shift upon the addition of 18-crown-6, a macrocyclic ether known to complex with divalent cations. nih.gov However, contrasting evidence comes from extraction studies using sodium amalgam, a method effective for lanthanides with stable +2 oxidation states. nih.gov These experiments showed poor extraction yields for ²²⁷Ac, suggesting that the formation of a stable Ac²⁺ ion is unlikely under those conditions. nih.gov To date, the +3 oxidation state remains the only one to be conclusively established for actinium in its compounds. wikipedia.org
Coordination Chemistry and Ligand Exchange Processes with Actinium
The coordination chemistry of actinium is fundamental to its behavior in solution and is crucial for the development of applications such as targeted alpha therapy, where the Ac³⁺ ion must be strongly held by a chelating ligand. nih.govacs.orgnih.gov
Synthesis and Characterization of Actinium Coordination Complexes
The Ac³⁺ ion is the largest known tripositive ion, a feature that significantly influences its coordination chemistry, leading to high coordination numbers. wikipedia.org
Aquo Ion: In aqueous solution, the actinium(III) ion exists as the actinium aquo ion, [Ac(H₂O)ₓ]³⁺. nih.govacs.orgacs.org X-ray absorption fine structure (XAFS) spectroscopy has been instrumental in characterizing this fundamental complex. Experimental data revealed that the Ac³⁺ ion is coordinated by approximately 10.9 ± 0.5 water molecules in its first coordination sphere, with an average Ac–O bond distance of 2.63 Å. nih.govacs.orgresearchgate.netacs.org This high coordination number is a unique feature among the trivalent actinides and lanthanides. nih.govacs.org
Complexes with Inorganic and Organic Ligands: Actinium(III) forms complexes with a variety of inorganic and organic ligands. The stability of these complexes is primarily governed by electrostatic interactions. nih.gov For instance, Ac³⁺ forms complexes with anions such as fluoride, nitrate, sulfate, and phosphate (B84403). nih.gov
More stable complexes are formed with multidentate organic ligands, which are crucial for chelating actinium in medical applications. nih.govnih.gov The stability of these complexes is often quantified by their formation constants (log β). A higher log β value indicates a more stable complex.
| Ligand | log β | Conditions |
| Ethylenediaminetetraacetic acid (EDTA) | 14.22 | I = 0.1 M, pH = 2.8 |
| 3,4,3-LI(1,2-HOPO) (HOPO) | 17.0(1) | Conditional |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) | 20.32(3) | - |
| H₄BATA | 25.74(1) | - |
This table presents stability constants for selected Actinium(III) complexes. Data sourced from reference nih.gov.
The synthesis of these complexes typically involves the purification of an actinium isotope, such as ²²⁷Ac or ²²⁵Ac, followed by reaction with the desired ligand in a buffered solution. nih.govnih.gov Characterization often relies on techniques that can handle the radioactive nature and small quantities of the material, such as spectrofluorimetric competition titrations to determine thermodynamic data. nih.gov
Ligand Substitution Kinetics and Thermodynamics
Ligand substitution reactions involve the replacement of a ligand in a coordination complex with another. The thermodynamics of these reactions are described by the stability constants mentioned previously, while the kinetics describe the rate at which these exchanges occur. solubilityofthings.comlibretexts.orgtamu.edu
Kinetics: The large ionic radius of Ac³⁺ results in the formation of kinetically labile complexes, meaning that ligands can exchange relatively quickly. nih.gov This is a significant challenge in the design of radiopharmaceuticals, where the actinium ion must remain tightly bound to its chelator in vivo to prevent its release and subsequent deposition in non-target tissues. nih.gov While general principles of ligand substitution mechanisms (associative, dissociative, and interchange) are well-established in coordination chemistry, specific kinetic data, such as rate constants for ligand exchange on the Ac³⁺ center, are not widely available in the literature. solubilityofthings.comlibretexts.org The study of these kinetics is complicated by the challenges of working with actinium. However, the kinetic inertness of the Ac-chelator complex is a critical factor for its suitability in therapeutic applications. nih.gov
Computational and Theoretical Chemistry of the Chemical Compound Actin 2
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Dynamics of "Actin 2"
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of proteins like this compound over time.
Proteins are not static entities; they exist as an ensemble of conformations. MD simulations are a primary tool for exploring this conformational landscape. For instance, simulations have been used to investigate the interaction between actin and its nucleating factors, revealing how different components adopt specific conformations to facilitate actin polymerization without steric hindrance. ntu.edu.sg
The binding of other proteins can significantly alter actin's conformation. Comparative structural analysis and simulations show that myosin motors induce subtle conformational changes in the actin filament, particularly in the D-loop and N-terminus, which may contribute to the distinct biochemical properties of different actin isoforms. biorxiv.org Similarly, the transition from globular G-actin to filamentous F-actin involves a significant conformational change, where the protomer flattens. pnas.orgacs.org Computational tools can analyze these domain motions to quantify the extent of such changes. researchgate.net
Table 2: Conformational Changes in Actin Studied by Computational Methods
| Process | Computational Approach | Key Observation | Reference |
|---|---|---|---|
| G-actin to F-actin Transition | Structural Comparison | Rotation of subdomains leads to a flattening of the protomer by ~11.5-20°. | pnas.orgnih.gov |
| Myosin Binding | Comparative Structural Analysis | Subtle inward movement of the actin D-loop (RMSD of ~1.25Å) upon myosin binding. | biorxiv.org |
| Actin Nucleation Complex Assembly | Molecular Dynamics (MD) Simulation | Components adopt appropriate conformations to avoid steric hindrance for efficient nucleation. | ntu.edu.sg |
| Bending Forces on F-actin | cryo-EM and Heterogeneity Analysis (cryoDRGN) | Bending induces continuous deformations and structural transitions that are modulated by the actin nucleotide state. | biorxiv.org |
The cellular environment is aqueous, and the behavior of water and ions (solvent) is critical to protein function. MD simulations explicitly model solvent molecules, allowing for the study of their effects. As mentioned, the dynamics of water molecules in the actin active site are crucial for ATP hydrolysis. acs.org MD simulations have also been used to confirm the stability of divalent cation binding sites on the surface of actin, which are important for polymerization and filament stability. nih.gov
The movement and diffusion of actin and its associated proteins are also studied computationally. Simulations and theoretical models describe the diffusion of actin filaments confined in thin layers, which is relevant to understanding cytoskeletal dynamics in crowded cellular environments. researchgate.net The concept of "diffusion" can also apply to the movement of proteins along the filament; for example, it has been proposed that tropomyosin molecules diffuse over the actin surface to find their binding partners during the assembly of thin filaments. researchgate.net
Prediction of Chemical Reactivity and Spectroscopic Properties of "this compound"
Computational methods are increasingly used to predict the chemical reactivity and spectroscopic characteristics of biomolecules.
The prediction of chemical reactivity is exemplified by the QM/MM studies of ATP hydrolysis, which calculate the reaction's free energy profile and identify the transition state. acs.orgnih.gov On a broader scale, computational docking and simulation can predict the binding interfaces between actin and its partner proteins. scispace.comresearchgate.net By analyzing the physicochemical features of the interface, these methods can identify "hot spot" residues that are critical for the interaction, guiding experimental validation through site-directed mutagenesis. scispace.comnih.gov
The prediction of spectroscopic properties is also feasible. For instance, secondary structure prediction algorithms can analyze the primary amino acid sequence of an actin isoform to estimate its helical and sheet content, which can be compared with experimental data from circular dichroism spectroscopy. core.ac.uk For fluorescent probes designed to bind actin, computational approaches and established structure-property relationships can help predict the spectral properties (e.g., absorption and emission maxima) of new dye analogs before their synthesis. acs.org
Based on a comprehensive review of scientific literature, a specific chemical compound identified as "this compound" is not recognized within standard chemical nomenclature. The search for this term primarily yields results related to the protein actin, specifically isoforms encoded by genes such as ACTA2 (alpha-2 smooth muscle actin), or computational tools unrelated to a specific chemical compound.
Therefore, it is not possible to generate a scientifically accurate article on the "Computational and Theoretical Chemistry of the Chemical Compound 'this compound'" as the subject does not correspond to a known chemical entity. Any attempt to create such an article would be based on fabricated information, which contravenes the principles of scientific accuracy.
If the intended subject of inquiry was the protein actin, or a different chemical compound, please provide the correct and standard nomenclature to enable a thorough and accurate response.
Interactions of the Chemical Compound Actin 2 with Other Chemical Species
Small Molecule Binding and Complex Formation with "Actin 2"
The primary function of the Arp2/3 complex is the formation of a larger, transient supramolecular assembly involving an existing "mother" actin filament, actin monomers, and a Nucleation Promoting Factor (NPF). wikipedia.orgresearchgate.net The complex itself is a stable entity composed of seven subunits: Arp2, Arp3, and five additional components (ARPC1-5). nih.govnih.gov Activation of the complex triggers it to bind to the side of a pre-existing actin filament and nucleate a new "daughter" filament at a characteristic 70-degree angle. wikipedia.orgyoutube.com
Beyond its interactions with macromolecules, the Arp2/3 complex is a target for synthetic small molecules. These compounds serve as valuable research tools for dissecting the complex's role in cellular processes. nih.gov Specific inhibitors have been developed that bind directly to the complex, arresting its function. For example, compounds like CK-666 and CK-869 act by stabilizing the complex in an inactive conformation, thereby preventing the conformational changes necessary for actin nucleation. nih.gov These inhibitors allow for the acute and reversible disruption of Arp2/3 function in living cells, providing insight into the dynamics of the actin structures it helps create. nih.gov
The interactions governing Arp2/3 complex function are characterized by specific stoichiometries and a range of binding affinities, which are crucial for its dynamic regulation. The seven core subunits assemble into the final complex with a 1:1:1:1:1:1:1 stoichiometry. nih.gov The binding affinities of the complex for its various partners are tightly regulated, often involving cooperative interactions. For instance, the binding of an NPF increases the complex's affinity for ATP. pnas.org
The affinity of the Arp2/3 complex for the sides of filamentous actin (F-actin) is relatively modest, with a dissociation constant (Kd) in the low micromolar range. nih.govrupress.orgnih.gov However, this interaction is significantly enhanced by the presence of activators like Abp1p, which can increase the binding affinity by over 30-fold. nih.gov The complex exhibits a much higher, nanomolar affinity for the pointed ends of actin filaments, where it can act as a capping protein. nih.gov The binding of adenosine (B11128) nucleotides is also essential, with ATP binding to both Arp2 and Arp3 with micromolar affinity. pnas.org
Below are interactive tables summarizing key binding interactions for the Arp2/3 complex.
| Binding Partner | Dissociation Constant (Kd) / IC50 | Stoichiometry (Arp2/3 Complex : Partner) | Notes |
|---|---|---|---|
| F-actin (side binding) | 2.3 µM | ~1:1 (per actin monomer) | Affinity for the mother filament. nih.govrupress.org |
| F-actin (side binding, with Abp1p) | <0.06 µM | Not Determined | NPF Abp1p increases affinity >30-fold. nih.gov |
| F-actin (pointed end) | Nanomolar range | Not Determined | Acts as a high-affinity pointed-end cap. nih.gov |
| N-WASP (NPF) | ~1 µM | Not Determined | Represents a key class of NPF activators. nih.gov |
| Abp1p (NPF) | High Affinity | ~1:1 | Forms a tight, stoichiometric complex. nih.gov |
| Profilin | 7.4 µM | Not Determined | Profilin has a much higher affinity for G-actin (~0.2 µM). molbiolcell.org |
| ATP | 3.1 µM | 2 per complex (1 on Arp2, 1 on Arp3) | Nucleotide binding is essential for activity. pnas.org |
| ATP (with N-WASP) | 1.3 µM | 2 per complex | NPF binding increases affinity for ATP. pnas.org |
| Inhibitor | IC50 | Notes |
|---|---|---|
| CK-636 | 24 - 32 µM | Inhibits actin polymerization stimulated by the complex. nih.govprobechem.com |
| CK-548 | 11 µM | Inhibits actin polymerization stimulated by the complex. nih.govprobechem.com |
| CK-666 | 4 - 17 µM | A more potent and specific derivative of CK-636. probechem.com |
| CK-869 | 11 µM | A derivative of CK-548. probechem.com |
The specific interactions of the Arp2/3 complex are mediated by distinct binding interfaces on its subunits.
Interaction with Mother Filaments : The primary binding site for the side of an existing actin filament is formed by a surface on the ARPC2 and ARPC4 subunits. pnas.org Computational docking simulations and mutagenesis studies have identified a cluster of functionally critical residues on this surface that are essential for high-affinity F-actin binding and subsequent nucleation. pnas.org While ARPC2 and ARPC4 form the core interface, other subunits of the complex also make contact with the mother filament, ensuring stable branch formation. pnas.orgnih.gov
Interaction with NPFs and G-Actin : NPFs of the WASp/WAVE family possess a conserved C-terminal VCA (or WCA) region that orchestrates activation. youtube.comnih.gov The C (Connector) and A (Acidic) motifs directly engage the Arp2/3 complex, inducing a conformational change. youtube.com The V (Verprolin-homology) or WH2 domain simultaneously binds a G-actin monomer, effectively tethering it to the activated complex and positioning it to become the first subunit of the new daughter filament. youtube.comnih.gov
Nucleation Site for Daughter Filaments : Upon activation, Arp2 and Arp3 rearrange to form a new surface that mimics the barbed end of an actin dimer. wikipedia.orgresearchgate.net This "pseudo-nucleus" provides a stable template onto which incoming actin monomers can rapidly assemble, bypassing the kinetically unfavorable step of de novo nucleation. researchgate.net
Small Molecule Binding Pockets : The two main classes of Arp2/3 inhibitors target distinct pockets. CK-666 and its analogs bind to an interface between Arp3 and Arp2 that is present only in the inactive, splayed conformation. nih.gov By binding here, the inhibitor acts as a wedge, preventing the subunits from adopting the active, filament-like conformation. nih.gov In contrast, CK-869 and its precursors bind to an allosteric pocket within the Arp3 subunit itself. nih.gov Occupancy of this site destabilizes the active conformation of the complex without directly blocking the key interface between Arp2 and Arp3. nih.gov
"this compound" in Host-Guest Chemistry and Encapsulation Phenomena
While the term "host-guest chemistry" traditionally describes synthetic systems where a large host molecule encloses a smaller guest molecule through non-covalent bonds, the principles can be applied conceptually to the function of the Arp2/3 complex. wikipedia.org In this biological context, the Arp2/3 complex acts as a highly specific molecular "host" that recognizes and binds a series of "guests" in a regulated sequence to perform its function.
The inactive complex can be seen as a host awaiting its activating guests: an NPF and an existing actin filament. Upon their arrival, the host undergoes a conformational change, creating a new binding pocket. This pocket then captures or "encapsulates" G-actin monomers, which are the guests that will form the nascent filament. The Arp2 and Arp3 subunits themselves form the initial template, encapsulating the first actin monomer delivered by the NPF to create a stable nucleus from which polymerization proceeds.
This concept of host-guest interaction is vividly illustrated in the context of host-pathogen interactions. cytoskeleton.com Certain intracellular bacteria, such as Listeria monocytogenes, hijack the host cell's actin polymerization machinery to facilitate their movement. nih.govnih.gov The bacterial surface protein ActA functions as a potent NPF, constitutively activating the host's Arp2/3 complex. pnas.orgresearchgate.net Here, the pathogen acts as a "guest" that manipulates the host's molecular machinery, compelling the Arp2/3 complex to assemble a dense, propulsive actin network—a "comet tail"—at the bacterial surface. nih.gov This allows the bacterium to move through the cytoplasm and invade adjacent cells, demonstrating a powerful example of molecular host-guest dynamics in a pathological process. nih.gov
Supramolecular Assembly and Self-Organization Driven by "this compound"
The Arp2/3 complex is a primary driver of the self-organization of the actin cytoskeleton into complex, higher-order structures. nih.gov This process is distinct from self-assembly; while self-assembly describes the spontaneous formation of ordered structures as a system approaches thermodynamic equilibrium, self-organization refers to the emergence of order in systems that are far from equilibrium and require a continuous input of energy. nih.gov Actin network formation is a quintessential example of self-organization, powered by the constant hydrolysis of ATP by both the Arp2/3 complex and the actin monomers themselves as they incorporate into filaments. pnas.org
The role of the Arp2/3 complex is to impose a specific architecture on this dynamic system. By binding to the sides of existing filaments and nucleating new ones at a fixed 70° angle, it generates a dendritic or tree-like network. wikipedia.orgresearchgate.net This specific geometry is a supramolecular assembly with emergent properties; the dense, crosslinked meshwork is capable of generating protrusive forces that can deform the cell membrane. nih.gov This force generation is essential for processes like the formation of lamellipodia at the leading edge of migrating cells. nih.gov The continuous nucleation by the Arp2/3 complex, balanced by filament capping and disassembly, results in the treadmilling of the entire network, allowing the cell to crawl forward. nih.gov Therefore, Arp2, within its native complex, does not merely interact with other chemical species but actively organizes them into dynamic, functional, and large-scale supramolecular structures.
Applications of the Chemical Compound Actin 2 in Advanced Chemical Systems
Role of "Actin 2" in Catalysis and Reaction Facilitation
While ACTA2 is not used as a catalyst in industrial chemical processes, the actin protein itself possesses intrinsic enzymatic activity, functioning as an ATPase (Adenosine triphosphatase). uniprot.orgnih.gov This biocatalytic function is central to its biological role, facilitating mechanical work and regulating the dynamics of the cytoskeleton.
Homogeneous and Heterogeneous Catalytic Activities
The catalytic activity of actin is primarily the hydrolysis of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). This reaction is essential for modulating the physical properties and stability of actin filaments. wikipedia.orgacs.org The catalytic efficiency of this process is dramatically different depending on the protein's assembly state.
Monomeric G-actin (Globular Actin): In its monomeric form, actin exhibits a very slow rate of ATP hydrolysis. This low basal activity ensures that the pool of actin monomers is primarily ATP-bound and ready for polymerization. acs.org
Polymerized F-actin (Filamentous Actin): Upon polymerization into a filament, the ATPase activity of actin is enhanced by a factor of over 40,000. acs.org The filament structure correctly positions the catalytic residues, leading to a rapid hydrolysis of ATP. This conversion from an ATP-bound state to an ADP-bound state within the filament acts as a timer, marking older sections of the filament for disassembly by other proteins. acs.orgpnas.org
| Actin Form | Description | Approximate ATP Hydrolysis Rate (s⁻¹) | Primary Role |
|---|---|---|---|
| G-Actin | Monomeric, globular protein | ~7 x 10⁻⁶ | Maintains a pool of polymerization-ready units |
| F-Actin | Polymerized, filamentous protein | ~0.3 | Drives filament dynamics and aging |
"this compound" as a Ligand in Organometallic Catalysis
There is no scientific evidence to support the use of the ACTA2 protein as a ligand in organometallic catalysis. Organometallic chemistry involves the bonding of metal atoms to organic molecules (ligands) that are typically small and possess specific electronic and steric properties to modulate the metal center's reactivity. libretexts.orgyoutube.com Ligands can range from simple molecules like carbon monoxide to complex chiral organic structures. unt.edu The large, complex structure of a protein like actin does not fit the functional requirements for typical ligands in this field of chemistry.
Integration of "this compound" into Novel Material Architectures
The ability of actin to self-assemble into filamentous polymers makes it a valuable component in the construction of novel biomaterials and functional architectures at the nanoscale.
"this compound"-Based Composites and Nanomaterials
Actin filaments serve as a scaffold or template for the creation of advanced hybrid materials. Their defined structure and biological functionality allow for their integration into various nanomaterial systems.
Bio-Nanotransporters: Actin filaments can be patterned with gold nanoparticles. Subsequent catalytic enlargement of these nanoparticles can yield conductive gold nanowires that retain the underlying actin structure. These actin-gold wire hybrids can be propelled by myosin motors, demonstrating a functional bio-inorganic transport system. researchgate.net
Carbon Nanomaterial Interactions: Carbon-based nanomaterials, including fullerenes, carbon nanotubes, and graphene, have been shown to interact with and affect the actin cytoskeleton. nih.gov These interactions are being explored for applications in nanomedicine, particularly for understanding the impacts of nanomaterials on cell mobility and for developing novel therapies to inhibit tumor cell migration. nih.gov
| Nanomaterial Type | Description | Potential Application |
|---|---|---|
| Actin-Gold Nanowires | Conductive gold wires formed on an actin filament template. researchgate.net | Nanoscale circuitry, bio-nanotransport systems. researchgate.net |
| Actin-Carbon Nanotube Composites | Hybrid materials where carbon nanotubes interact with the actin cytoskeleton. nih.gov | Nanotoxicology studies, development of nanomedicines. nih.gov |
| Actin-Based Hydrogels | Gels where the actin filament network provides structural integrity. acs.org | Biocompatible materials, tissue engineering, stimulus-responsive systems. acs.org |
Development of "this compound" as a Component in Functional Polymers
Actin itself is the monomeric unit of a critical functional biopolymer: the F-actin filament. youtube.com The process of actin polymerization is a prime example of protein-based polymer synthesis.
F-Actin as a Biopolymer: The polymerization of G-actin into F-actin forms a linear, double-helical polymer that is a key component of the cell's cytoskeleton. youtube.com This biopolymer is both strong and highly dynamic, capable of rapid assembly and disassembly in response to cellular signals. youtube.com
Modulating Polymer Properties: The mechanical properties of actin filaments, such as their stiffness, are actively modulated by the nucleotide bound (ATP or ADP) and by the binding of specific cations like Mg²⁺ and Ca²⁺ at discrete sites on the filament. nih.govresearchgate.net This regulation is crucial for the filament to perform its diverse functions, from providing structural support to generating force. researchgate.net
"this compound" as a Reagent in Advanced Chemical Syntheses
In the context of traditional organic or inorganic chemistry, actin is not used as a reagent. However, within biochemistry and cell biology, actin monomers (G-actin) are the essential reagents for the synthesis of F-actin polymers. The regulation of this synthesis is a complex process controlled by a host of other molecules that function as reagents to promote, inhibit, or modify the polymerization reaction.
The synthesis of actin filaments proceeds through three main phases: nucleation, elongation, and a steady state. youtube.comjove.com Various compounds can act as reagents to manipulate this process.
Promoting Polymerization: Certain natural products, such as Jasplakinolide, are powerful reagents that specifically target actin. Jasplakinolide binds to and stabilizes F-actin, effectively promoting polymerization and preventing disassembly. researchgate.netresearchgate.netnih.gov Due to its cell-permeable nature, it is widely used as a tool in cell biology to investigate processes involving the actin cytoskeleton. nih.gov
Inhibiting Polymerization: Other reagents, like Latrunculin, bind to G-actin monomers and prevent their addition to a growing filament, thereby inhibiting polymerization. researchgate.net
| Reagent Name | Mechanism of Action | Effect on Actin Synthesis |
|---|---|---|
| Jasplakinolide | Binds to and stabilizes F-actin filaments. researchgate.netnih.gov | Promotes polymerization, inhibits disassembly. researchgate.net |
| Phalloidin | Binds to the interface between F-actin subunits, locking them together. nih.gov | Stabilizes filaments, prevents depolymerization. |
| Cytochalasins | Cap the barbed (plus) end of filaments. researchgate.net | Inhibits filament elongation. researchgate.net |
| Latrunculin | Binds to G-actin monomers and sequesters them. researchgate.net | Inhibits addition of monomers to filaments. researchgate.net |
Contributions of Actinobacteria Chemistry to Environmental Remediation Technologies (e.g., chemical degradation of pollutants)
While "this compound" is not a recognized chemical compound, the chemistry of a diverse phylum of bacteria known as Actinobacteria offers significant contributions to environmental remediation technologies. These microorganisms possess remarkable metabolic versatility, enabling them to degrade a wide array of persistent and toxic environmental pollutants. researchgate.netepa.gov Their filamentous growth and ability to produce a vast range of extracellular enzymes make them highly effective agents for the chemical degradation of hazardous substances in soil and water. nih.govresearchgate.net The bioremediation potential of Actinobacteria stems from their intricate enzymatic systems that can break down complex organic molecules into simpler, less harmful compounds. dntb.gov.uanih.gov
The application of Actinobacteria in environmental cleanup is a growing field of research, with numerous studies demonstrating their efficacy in degrading various classes of pollutants. Genera such as Streptomyces, Rhodococcus, Nocardia, Arthrobacter, and Gordonia are frequently cited for their potent degradative capabilities. nih.govnih.govresearchgate.net These bacteria can metabolize pollutants that are otherwise resistant to natural degradation, including pesticides, hydrocarbons, and plastic polymers. nih.govdntb.gov.uanih.gov
Detailed Research Findings:
Research into the bioremediation capabilities of Actinobacteria has yielded significant findings on their mechanisms for pollutant degradation. These microorganisms employ a range of enzymes, including oxidoreductases, to initiate the breakdown of toxic organic compounds. nih.govnih.gov The process often involves the cleavage of chemical bonds and the transfer of electrons, leading to the transformation of contaminants into non-toxic substances. nih.gov
Degradation of Pesticides: Actinobacteria have been shown to effectively degrade various types of pesticides, including organochlorines, organophosphates, and triazines. nih.govnih.gov For instance, certain Streptomyces species can utilize the insecticide lindane as a source of carbon and energy, breaking it down into less harmful intermediates. researchgate.net Studies have demonstrated that the inoculation of contaminated soil with specific Streptomyces strains can lead to a significant reduction in lindane concentration. researchgate.net Similarly, Arthrobacter species have been identified as potent degraders of the herbicide atrazine (B1667683). nih.gov Research has shown that Arthrobacter sp. strain AK-YN10 can achieve 99% degradation of atrazine in a liquid medium within 30 hours. nih.gov
Degradation of Hydrocarbons: Petroleum-based pollutants, including polycyclic aromatic hydrocarbons (PAHs), are a major environmental concern. Several genera of Actinobacteria, particularly Rhodococcus, are known for their ability to degrade a wide range of hydrocarbons. nih.govresearchgate.net For example, Rhodococcus ruber has been reported to completely degrade the PAH fluorene (B118485) at a concentration of 100 mg/L. nih.gov The enzymatic machinery of these bacteria can break the stable ring structures of PAHs, rendering them less toxic.
Degradation of Plastics: The persistence of plastics in the environment poses a significant ecological threat. Recent research has highlighted the potential of Actinobacteria in the biodegradation of plastic polymers. nih.govcwejournal.org Strains of Streptomyces and Micromonospora have demonstrated the ability to degrade plastics such as low-density polyethylene (B3416737) (LDPE) and polystyrene (PS). nih.gov One study found that Streptomyces gougerotti could degrade 0.56% of UV-treated LDPE films and 0.67% of PS films. nih.gov While the degradation rates are currently slow, these findings open up new avenues for the bioremediation of plastic waste.
The following interactive data table summarizes the degradation of various pollutants by different species of Actinobacteria as reported in scientific literature.
| Actinobacteria Species | Pollutant Degraded | Initial Concentration | Degradation Efficiency | Time Frame | Reference |
| Arthrobacter sp. AK-YN10 | Atrazine | 1000 mg/L | 99% | 30 hours | nih.gov |
| Rhodococcus ruber | Fluorene | 100 mg/L | 100% | Not Specified | nih.gov |
| Streptomyces gougerotti | Polystyrene (PS) | Not Specified | 0.67% | Not Specified | nih.gov |
| Streptomyces sp. M7 | Lindane | 100 µg/kg soil | 56% | Not Specified | researchgate.net |
| Nocardiopsis prasina | Polylactic acid (PLA) | Not Specified | 1.27% | Not Specified | nih.gov |
Q & A
Q. How do I select monoclonal antibodies to distinguish actin isoforms in immunoblotting?
To differentiate actin isoforms (e.g., β-actin vs. α-smooth muscle actin), use antibodies targeting isoform-specific epitopes. For example:
- Anti-β-Actin (Clone AC-15) : Targets the N-terminal of β-actin (42 kDa), validated for human, mouse, and rat tissues .
- Anti-α-Smooth Muscle Actin (Clone 1A4) : Binds the C-terminal of α-smooth muscle actin, conserved across isoforms .
Methodological Steps : - Validate cross-reactivity using tissue lysates with known isoform expression (e.g., muscle vs. non-muscle tissues).
- Include controls like recombinant proteins or siRNA knockdown to confirm specificity .
Q. How should β-actin be used as an internal control in gene expression studies?
β-actin is commonly used for normalization in qRT-PCR, but its stability must be validated.
- Experimental Design :
- Pitfalls : Avoid assuming uniform expression; validate with alternative housekeeping genes (e.g., GAPDH) .
Q. What are the standard methods to study actin polymerization dynamics in vitro?
- Microfluidics : Reconstitute actin filaments from anchored seeds and expose them to controlled biochemical gradients (e.g., profilin, cofilin) to observe polymerization/severance in real time .
- Liposome Systems : Assemble actin cortices inside lipid vesicles to mimic cellular membranes, enabling mechanical manipulation (e.g., osmotic pressure) .
- Key Metrics : Measure filament growth rates, critical concentration, and network elasticity using TIRF microscopy or fluorescence quantification .
Advanced Research Questions
Q. How can I design experiments to resolve isoform-specific functions of actin in cellular processes?
Approach :
- Knockdown/Overexpression : Use siRNA or CRISPR to silence specific isoforms (e.g., β-actin vs. γ-actin) and assess phenotypes (e.g., cell motility, cytoskeletal organization) .
- Functional Rescue : Express isoform-specific mutants (e.g., polymerization-deficient β-actin) to isolate mechanical vs. signaling roles .
- Advanced Imaging : Combine live-cell TIRF microscopy with FRET biosensors to track isoform localization during dynamic processes (e.g., lamellipodia formation) .
Q. How should contradictory data on actin filament dynamics be analyzed?
Case Example : Discrepancies in actin disassembly rates under varying ATP concentrations.
Q. What methodologies integrate mechanical and biochemical factors in actin network studies?
- Microfluidics + Biochemical Gradients : Apply shear stress to actin networks while perfusing with Rho-GTPases to simulate in vivo mechanotransduction .
- Atomic Force Microscopy (AFM) : Quantify network stiffness under varying concentrations of crosslinkers (e.g., filamin) to model stress-dependent remodeling .
- Data Integration : Use computational tools (e.g., Cytosim) to simulate actin dynamics based on experimental parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
